1,3-Bis(trimethylsilyl)urea
Overview
Description
1,3-Bis(trimethylsilyl)urea is a chemical compound that has been studied for its potential applications in various synthetic processes. It is a derivative of urea where two hydrogen atoms are replaced by trimethylsilyl groups. This modification significantly alters the chemical and physical properties of the urea, making it a valuable compound in organic synthesis.
Synthesis Analysis
The synthesis of related silyl compounds has been explored in various studies. For instance, bis(trimethylsilyl)acetamide has been shown to undergo silyl-proton exchange reactions rapidly and quantitatively under mild conditions, which suggests that similar reactivity might be expected from 1,3-bis(trimethylsilyl)urea . Moreover, the synthesis of novel polyimides from bis(trimethylsilyl)urea with dianhydrides indicates that this compound can participate in high-temperature polymerization reactions .
Molecular Structure Analysis
The molecular structure of silyl-substituted compounds has been a subject of interest. For example, the structure of 1,4-bis(trimethylsilyl)-1,3-butadiyne was studied using electron diffraction and ab initio calculations, which could provide insights into the structural aspects of 1,3-bis(trimethylsilyl)urea . The flexibility and internal rotation within the silyl-substituted compounds are important characteristics that can influence their reactivity and applications.
Chemical Reactions Analysis
1,3-Bis(trimethylsilyl)urea has been shown to react with various reagents to form complex structures. For instance, the reaction with BiCl3 and acetone resulted in the formation of a compound with a complex formula, indicating the potential of 1,3-bis(trimethylsilyl)urea to engage in multifaceted chemical reactions . This reactivity can be harnessed to synthesize a wide range of novel compounds with potential applications in materials science and organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-bis(trimethylsilyl)urea-derived polymers have been characterized, revealing that they possess high thermal stability and semi-crystalline nature . These properties are crucial for the application of such polymers in high-performance materials that require resistance to high temperatures. The inherent viscosity and stability of the polymers derived from 1,3-bis(trimethylsilyl)urea suggest that the compound imparts significant structural integrity to the polymers.
Scientific Research Applications
Chemical Reactions and Compound Formation
- Use in Synthesizing New Compounds : 1,3-Bis(trimethylsilyl)urea participates in reactions yielding various novel compounds. For instance, its reaction with BiCl3 and acetone results in the formation of complex compounds like 4,4,10,10-tetramethylspiro[5,5]-1,3,7,9-tetrazaundecadion-2,8 (Georgiádes, Schilling, & Latscha, 1980). Similarly, its reaction with p-toluenesulfenyl chloride and PhPCl2 leads to the formation of diazaphosphetidin-4-ones, showcasing its role in synthesizing phosphorus-containing compounds (Pinchuk et al., 1994).
Silylation and Protective Measures
- Silylation and Protective Application : It is used in silyl-proton exchange reactions, facilitating the silylation of amides, ureas, amino acids, and other compounds. This silylation can serve as a protective measure and assist in preparing reactive intermediates, demonstrating its versatility in chemical syntheses (Klebe, Finkbeiner, & White, 1966).
Polymer Synthesis
- Role in Polymer Formation : An interesting application is in polymer science, where it is used in the polyimidization process. For example, its reaction with benzophenonetetracarboxylic dianhydride in dimethylsulfoxide produces a novel polyimide, showcasing its utility in developing new polymeric materials (정병태, 최호욱, 박경선, & 서동학, 1993).
Catalysis
- Catalytic Applications : It has been utilized as a catalyst in chemical syntheses, such as in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, demonstrating its efficiency as a Lewis acid in condensation reactions (Zhu, Pan, & Huang, 2004).
Molecular Interactions
- Study of Molecular Interactions : Its interactions with other molecules, like fluoride, have been studied to understand phenomena like hydrogen bonding and proton transfer. This research contributes to our understanding of molecular interactions in various chemical contexts (Boiocchi et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1,3-bis(trimethylsilyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDFXZJIDNRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N2OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066358 | |
Record name | N,N'-Bis(trimethylsilyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS] | |
Record name | 1,3-Bis(trimethylsilyl)urea | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19239 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1,3-Bis(trimethylsilyl)urea | |
CAS RN |
18297-63-7 | |
Record name | N,N′-Bis(trimethylsilyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18297-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N,N'-bis(trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018297637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N,N'-bis(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Bis(trimethylsilyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(trimethylsilyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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